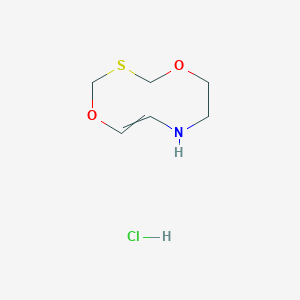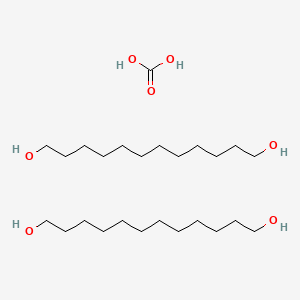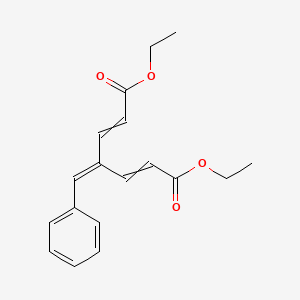![molecular formula C18H15NO3 B14370379 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate CAS No. 90336-46-2](/img/structure/B14370379.png)
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is an organic compound that features a phenyl ring substituted with a but-2-en-1-yloxy group and a cyanobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-[(but-2-en-1-yl)oxy]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate depends on its specific applicationFor example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the but-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
4-[(But-2-en-1-yl)oxy]phenyl benzoate:
Uniqueness
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is unique due to the presence of both the but-2-en-1-yloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
90336-46-2 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(4-but-2-enoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C18H15NO3/c1-2-3-12-21-16-8-10-17(11-9-16)22-18(20)15-6-4-14(13-19)5-7-15/h2-11H,12H2,1H3 |
InChI-Schlüssel |
XCGWSWLOXQFNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
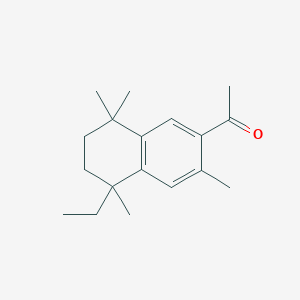
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
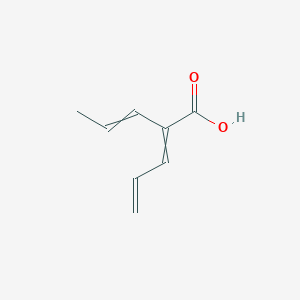

![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
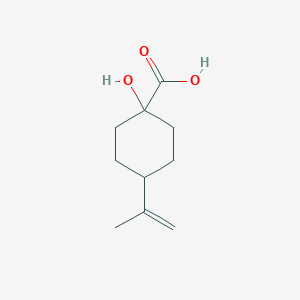
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
